![molecular formula C9H12FN3 B1214983 1-(3-Fluoropyridin-2-yl)piperazine CAS No. 85386-84-1](/img/structure/B1214983.png)
1-(3-Fluoropyridin-2-yl)piperazine
Overview
Description
1-(3-Fluoropyridin-2-yl)piperazine is a chemical compound that has gained immense importance in the scientific community. It has a molecular formula of C9H12FN3 and a molecular weight of 181.21 g/mol .
Synthesis Analysis
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine involves a three-step process starting from commercially available piperazine . The final products are obtained in overall yields between 9% and 29% . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 1-(3-Fluoropyridin-2-yl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 181.210 Da and the monoisotopic mass is 181.101532 Da .Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)piperazine is known to act as a potent and selective α2-adrenergic receptor antagonist . Some derivatives of this substance are used in drugs, including Azaperone (an antipsychotic), Atevirdine (an antiretroviral), Delavirdine (an antiretroviral), and Mirtazapine (an antidepressant) .Physical And Chemical Properties Analysis
1-(3-Fluoropyridin-2-yl)piperazine has a density of 1.167g/cm3 and a boiling point of 295.9ºC at 760 mmHg . It also has a molecular weight of 181.21 g/mol.Scientific Research Applications
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
Medicinal Chemistry
Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Pharmacological and Pharmacokinetic Profiles Improvement
The two heteroatoms in piperazine improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines. The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This allows for the creation of functionalized piperazines, expanding their potential applications .
Synthesis of Piperazine Derivatives
There have been recent developments in the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Protein Kinase Inhibition
The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity . This suggests potential applications in the treatment of diseases related to protein kinase activity .
Mechanism of Action
Safety and Hazards
Future Directions
Fluorinated cinnamylpiperazines, which include 1-(3-Fluoropyridin-2-yl)piperazine, have been synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands . Although they do not possess sufficient MAO-B binding affinity to be eligible as positron emission tomography (PET) agents, the insights gained from these studies will certainly pave the way for further development of MAO-B ligands .
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRNHPSWLCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234552 | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)piperazine | |
CAS RN |
85386-84-1 | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluoropyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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